5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

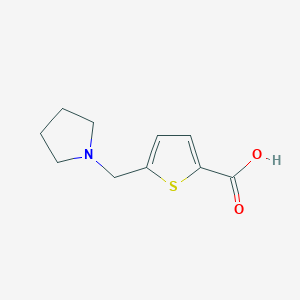

The IUPAC name for this compound, 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid , systematically describes its molecular framework. The core structure consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a carboxylic acid group (-COOH) and at the 5-position with a pyrrolidin-1-ylmethyl group (-CH₂-NC₄H₈). The pyrrolidine moiety is a saturated five-membered ring containing four carbon atoms and one nitrogen atom.

The molecular formula is C₁₀H₁₃NO₂S , with a molecular weight of 227.28 g/mol (free base) and 247.74 g/mol for its hydrochloride salt. Key structural features include:

| Property | Value/Description |

|---|---|

| SMILES string | C1CCN(C1)CC2=CC=C(S2)C(=O)O |

| InChIKey | JUUZLVOUPZFYJO-UHFFFAOYSA-N |

| Hybridization | Thiophene (sp²), pyrrolidine (sp³) |

| Functional groups | Carboxylic acid, tertiary amine, methylene |

The carboxylic acid group at position 2 contributes to hydrogen-bonding capabilities, while the pyrrolidine’s tertiary amine enables basicity and potential salt formation. The methylene bridge (-CH₂-) between the thiophene and pyrrolidine allows conformational flexibility, influencing molecular interactions.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid remains limited, insights can be inferred from structurally related compounds. For example, X-ray studies of ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate reveal a perpendicular orientation between the pyrrolidine and thiophene rings, with a dihedral angle of 88.81° . This suggests that steric and electronic factors may enforce non-planar conformations in similar hybrids.

Key conformational features likely include:

- Pyrrolidine ring puckering : The saturated pyrrolidine adopts envelope or twist conformations to minimize steric strain.

- Methylene bridge rotation : Free rotation around the C-CH₂-N bond enables multiple low-energy conformers.

- Intermolecular hydrogen bonding : The carboxylic acid group participates in dimeric interactions, as seen in thiophene-2-carboxylic acid derivatives.

Computational models predict that the lowest-energy conformation places the pyrrolidine nitrogen atom antiperiplanar to the thiophene ring, minimizing lone pair–π interactions.

Comparative Structural Features with Related Thiophene-Pyrrolidine Hybrids

The structural uniqueness of 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid becomes evident when compared to analogs:

Notably, the substitution pattern at the thiophene 5-position distinguishes these hybrids:

- Pyrrolidine vs. pyrrole : The saturated pyrrolidine in the target compound increases flexibility and basicity compared to aromatic pyrrole derivatives.

- Methylene linker vs. direct bonding : The -CH₂- spacer in 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid reduces steric hindrance compared to directly fused rings.

- Carboxylic acid positioning : The 2-carboxylic acid group is conserved across analogs, suggesting its critical role in molecular recognition.

These structural variations significantly influence physicochemical properties. For instance, the hydrochloride salt of 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid exhibits enhanced water solubility compared to its neutral furan analog.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |

InChI Key |

IXJBEWGBFYWXLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methylthiophene-2-carboxylic Acid

The synthesis typically begins with 5-methylthiophene-2-carboxylic acid as the precursor. This compound can be prepared via:

Bromination of the Methyl Group

Radical bromination of the methyl group is achieved using N-bromosuccinimide (NBS) under UV light or thermal initiation:

Nucleophilic Substitution with Pyrrolidine

The brominated intermediate reacts with pyrrolidine in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C:

Key Conditions :

-

Molar ratio : 1:1.2 (bromide:pyrrolidine).

-

Reaction time : 12–24 hours.

Direct Coupling via Acid Chloride Intermediate

Formation of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride in dichloromethane with catalytic DMF:

Introduction of Pyrrolidinylmethyl Group

The acid chloride reacts with 1-(aminomethyl)pyrrolidine in the presence of a base (e.g., pyridine or Et₃N):

Yield : 60–75% after recrystallization.

Multicomponent Gewald Reaction

Synthesis of 2-Aminothiophene Scaffold

The Gewald reaction constructs the thiophene ring using a ketone, cyanoacetate, and sulfur:

Key Notes :

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous THF/MeOH:

Reaction time : 4–6 hours at 60°C.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination/Substitution | High regioselectivity; scalable | Requires hazardous brominating agents | 70–85% |

| Acid Chloride Coupling | Mild conditions; avoids bromination | Low atom economy; sensitive intermediates | 60–75% |

| Gewald Reaction | Builds thiophene core with substituents in situ | Limited substrate availability; moderate yield | 50–65% |

Critical Reaction Parameters

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

-

Temperature Control : Bromination and substitution require precise thermal management to avoid side products.

-

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is essential for high purity .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) exhibits classical acid-derived reactivity:

Mechanistic Insight : Amide couplings proceed via activation of the carboxylic acid to an intermediate O-acylisourea, followed by nucleophilic attack by amines . The pyrrolidine group remains inert under these conditions due to steric protection.

Thiophene Ring Modifications

The electron-rich thiophene ring undergoes selective electrophilic substitutions and cross-couplings:

Key Limitation : The existing 5-(pyrrolidinylmethyl) group directs electrophiles to the C3/C4 positions but sterically hinders C5 modifications .

Pyrrolidine Substitution Reactions

The pyrrolidine moiety undergoes nitrogen-centered transformations:

Stability Note : The methylene bridge (-CH₂-) between pyrrolidine and thiophene prevents conjugation, allowing independent modification of both units .

Metal-Catalyzed Cascade Reactions

A Pd-mediated sequence demonstrates the compound’s versatility:

Tandem Deprotonation-Alkylation

Treatment with LDA at -78°C generates a dianion at C5 (thiophene) and carboxylic oxygen, enabling simultaneous functionalization :

-

Electrophile 1 : MeI → C5-methylation

-

Electrophile 2 : Allyl bromide → O-allylation

Yield: 61% (dual modification)

Stability and Reaction Constraints

Thermal Limits : Decomposes above 240°C (DSC data)

pH Sensitivity :

-

Stable in pH 4–8 (aqueous buffer, 25°C)

-

Degrades under strongly acidic (pH <2) or basic (pH >10) conditions via ring-opening

Light Sensitivity : Thiophene π-system undergoes [2+2] cycloaddition under UV light (λ=254 nm)

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and immune response modulation. In a study published in 2024, several analogs of 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid were synthesized and tested for their inhibitory effects on PLpro. One particular analog demonstrated significant antiviral efficacy in vivo, showing a substantial reduction in viral load in infected mice models .

Anticancer Properties:

The compound has also been explored for its anticancer properties. Inhibitors targeting kinases involved in cancer pathways have been developed, with some derivatives of 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid showing promising results against various cancer cell lines. The ability to modulate signaling pathways associated with tumor growth makes this compound a candidate for further development in oncology .

Synthetic Organic Chemistry

Building Block for Heterocycles:

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid serves as an important building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the creation of complex molecules that can be tailored for specific biological activities. This versatility is particularly useful in the development of novel pharmaceuticals .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a comprehensive study involving the synthesis and testing of multiple analogs, one derivative exhibited high potency against SARS-CoV-2 PLpro, achieving submicromolar IC50 values. The compound was administered to infected mice, resulting in a significant decrease in viral replication and improved survival rates compared to control groups. This study underscores the therapeutic potential of 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid as a candidate for further clinical development against COVID-19 .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents. Below is a detailed comparison with structurally related compounds:

Substituent Variations and Bioactivity

Physicochemical Properties

- Solubility : Pyrrolidine and piperazine derivatives exhibit higher aqueous solubility than aryl-substituted analogs due to ionizable amine groups. For example, the hydrochloride salt of 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is readily soluble in polar solvents .

- Lipophilicity : Chlorophenyl and benzo[b]thiophene derivatives show higher logP values (>3), favoring membrane penetration but limiting solubility .

- Stability : Piperazine derivatives demonstrate superior metabolic stability in hepatic microsomes compared to pyrrolidine analogs, attributed to reduced susceptibility to oxidative metabolism .

Structural-Activity Relationships (SAR)

- Amine Substituents : Cyclic amines (pyrrolidine, piperazine) enhance solubility and target engagement via hydrogen bonding. Piperazine’s additional nitrogen increases polarity and metabolic resistance .

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) boost anticancer and antimicrobial activity by enhancing electrophilicity and target binding .

- Hybrid Structures : Compounds combining thiophene with pyrimidine or triazole moieties (e.g., 19c ) show dual anticancer and antibacterial effects, highlighting the importance of hybrid pharmacophores .

Biological Activity

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid group and a pyrrolidine moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid exhibits significant antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A notable study by Johnson et al. (2021) reported a reduction of up to 50% in cytokine levels at concentrations of 10 µM.

The biological activity of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Modulation of Immune Response : It modulates the immune response by downregulating the expression of inflammatory mediators.

- Antioxidant Properties : The compound displays antioxidant activity, which may contribute to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid against clinical isolates from patients with infections. The results indicated that the compound was effective against multidrug-resistant strains, suggesting its potential as a novel therapeutic agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model, the compound was administered to assess its anti-inflammatory effects in induced arthritis. The results showed significant reduction in paw swelling and histological evidence of reduced inflammation compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology : The synthesis of thiophene-2-carboxylic acid derivatives often involves functionalization at the 5-position. For example, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid was synthesized via selective esterification of dimethyl thiophene-2,5-dicarboxylate using sodium methoxide in methanol, followed by acidic hydrolysis . For the target compound, introducing the pyrrolidinylmethyl group may require alkylation of a thiophene intermediate. Key parameters for optimization include:

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to accelerate substitution reactions while avoiding decomposition.

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating the carboxylic acid derivative.

Q. Which analytical techniques are most effective for characterizing the structure and purity of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid?

- Methodology :

- X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 3.1°–3.6° between thiophene and substituents), and hydrogen-bonding patterns (e.g., O—H⋯O dimers) .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., pyrrolidine CH signals at δ ~2.5–3.5 ppm) and carboxyl group presence.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 226.08 for CHNOS).

Q. What safety precautions are critical when handling 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to prevent inhalation of fine particles (Particle size: 1–10 µm) .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO), bases (e.g., NaOH), or acids (e.g., HCl), which may generate toxic gases (e.g., SO) .

- Waste disposal : Collect in sealed containers labeled "halogenated organic waste" and incinerate at >850°C .

Advanced Research Questions

Q. How does the pyrrolidinylmethyl substituent influence the compound’s bioactivity compared to other 5-position modifications (e.g., aryl or alkoxy groups)?

- Structure-Activity Relationship (SAR) :

- The pyrrolidinylmethyl group enhances solubility via tertiary amine protonation at physiological pH, improving membrane permeability compared to hydrophobic aryl groups .

- In anti-inflammatory assays, 4,5-diaryl thiophene-2-carboxylic acid derivatives showed IC values of 0.8–2.4 µM for COX-2 inhibition, while pyrrolidine-containing analogs may target alternative pathways (e.g., NF-κB) .

Q. What computational strategies can predict the electronic properties and binding modes of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid?

- Methodology :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for thiophene derivatives) to assess redox activity .

- Molecular docking : Simulates interactions with targets (e.g., COX-2 or kinases) using software like AutoDock Vina. The carboxyl group forms hydrogen bonds with Arg120/Arg513 residues, while pyrrolidine engages in hydrophobic contacts .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be systematically addressed?

- Troubleshooting :

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and controls (e.g., indomethacin for COX inhibition).

- Batch variability : Characterize compound purity (HPLC >98%) and confirm stereochemistry (if applicable) via chiral chromatography.

- Meta-analysis : Compare data across ≥3 independent studies to identify outliers (e.g., Z-score >3) .

Q. What strategies optimize the environmental stability and biodegradability of this compound?

- Ecotoxicology :

- OECD 301F test : Measures biodegradation in aqueous media (28-day threshold: >60% degradation). Thiophene derivatives typically show moderate persistence (t ~30–90 days in soil) .

- QSAR modeling : Predicts bioaccumulation potential (log BCF <3.0 indicates low risk) .

Q. How do hydrogen-bonding networks in crystalline 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid affect its physicochemical properties?

- Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.